N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide
Description
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a morpholine ring, and a chlorinated methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-20-7-8-24-16(11-20)17(22)19-13-5-6-21(10-13)14-9-12(18)3-4-15(14)23-2/h3-4,9,13,16H,5-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBABDQMXOUANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NC2CCN(C2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction of a suitable phenyl derivative with chlorine and methoxy groups.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with appropriate reagents.
Coupling Reactions: The final step involves coupling the pyrrolidine and morpholine derivatives to form the target compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorinated methoxyphenyl group suggests that the compound may bind to hydrophobic pockets in proteins, while the pyrrolidine and morpholine rings may facilitate interactions with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide: shares structural similarities with other compounds containing pyrrolidine and morpholine rings, such as:
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
